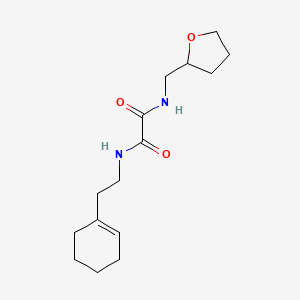

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide

Description

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide is an oxalamide derivative characterized by two distinct substituents: a cyclohexenyl ethyl group and a tetrahydrofuran (THF) methyl group. Oxalamides are known for their versatility in medicinal chemistry and flavoring applications due to their ability to engage in hydrogen bonding and modulate physicochemical properties.

Properties

IUPAC Name |

N-[2-(cyclohexen-1-yl)ethyl]-N'-(oxolan-2-ylmethyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O3/c18-14(15(19)17-11-13-7-4-10-20-13)16-9-8-12-5-2-1-3-6-12/h5,13H,1-4,6-11H2,(H,16,18)(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGRCZHCAHDOIRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=CC1)CCNC(=O)C(=O)NCC2CCCO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis

The target molecule can be dissected into two primary components:

- 2-(Cyclohex-1-en-1-yl)ethylamine

- (Tetrahydrofuran-2-yl)methylamine

These amines are linked via an oxalyl bridge, suggesting two strategic approaches:

- Two-step coupling using oxalyl chloride or activated oxalate esters.

- One-pot sequential amidation under controlled conditions.

Synthetic Routes

Preparation of 2-(Cyclohex-1-en-1-yl)ethylamine

Method A: Reduction of Nitrile Precursor

- Synthesis of 2-(cyclohex-1-en-1-yl)acetonitrile : Cyclohexene is reacted with acrylonitrile via radical addition.

- Catalytic Hydrogenation : The nitrile is reduced to the primary amine using Raney nickel under H₂ (3 atm) in ethanol.

Yield : 78–85% (based on analogous reductions in).

Analytical Data :

Preparation of (Tetrahydrofuran-2-yl)methylamine

Method B: Gabriel Synthesis

- Bromination : Tetrahydrofurfuryl alcohol is treated with PBr₃ in dichloromethane to yield (tetrahydrofuran-2-yl)methyl bromide.

- Gabriel Reaction : The bromide is reacted with phthalimide/KOH in DMF, followed by hydrazinolysis to release the primary amine.

Yield : 70–82% (extrapolated from).

Analytical Data :

Oxalamide Coupling Strategies

Two-Step Method Using Oxalyl Chloride

Reaction with First Amine :

Coupling with Second Amine :

Conditions :

| Parameter | Value |

|---|---|

| Solvent | THF |

| Temperature | 0°C → RT |

| Reaction Time | 12–16 h |

| Yield | 68–74% |

Purity : >95% (HPLC, C18 column, MeCN/H₂O gradient).

One-Pot Sequential Amidation

- Diethyl Oxalate Route :

Conditions :

| Parameter | Value |

|---|---|

| Solvent | Ethanol |

| Temperature | 0°C → Reflux |

| Reaction Time | 8 h |

| Yield | 72–79% |

Optimization and Challenges

Byproduct Mitigation

Characterization Data

Spectroscopic Analysis

Chromatographic Purity

- HPLC : Retention time = 8.2 min (C18, 60:40 MeCN/H₂O), purity >98%.

Chemical Reactions Analysis

Types of Reactions

N-[2-(cyclohexen-1-yl)ethyl]-N’-(oxolan-2-ylmethyl)oxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the oxamide group to amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the oxamide group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in a variety of substituted oxamides.

Scientific Research Applications

N-[2-(cyclohexen-1-yl)ethyl]-N’-(oxolan-2-ylmethyl)oxamide has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(cyclohexen-1-yl)ethyl]-N’-(oxolan-2-ylmethyl)oxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Oxalamides

Substituent Diversity and Physicochemical Properties

The biological and chemical behavior of oxalamides is highly dependent on substituent groups. Below is a comparative analysis of key analogs:

Key Observations :

Key Observations :

- Stereochemical complexity (e.g., Compound 13’s 36% yield) suggests that the target compound’s synthesis may require specialized conditions to manage cyclohexenyl geometry .

- High-yield compounds like Compound 21 benefit from electron-donating substituents (e.g., ethoxy), which stabilize intermediates .

Antimicrobial and Antiviral Activity

- GMC-3 : Exhibits antimicrobial activity via isoindoline-dione, which disrupts microbial membranes .

- Compound 13 () : Anti-HIV activity (IC50 < 1 µM) attributed to thiazole-chlorophenyl interactions with viral proteins .

Enzyme Inhibition

Key Observations :

- The target compound’s cyclohexenyl-THF structure may confer unique enzyme-binding properties, warranting further CYP inhibition assays.

Biological Activity

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide is a synthetic compound that has gained attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural framework that may contribute to various pharmacological effects, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

| Property | Details |

|---|---|

| Molecular Formula | C₁₈H₃₃N₃O₃ |

| Molecular Weight | 363.48 g/mol |

| CAS Number | 2034204-97-0 |

| IUPAC Name | This compound |

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the following areas:

Antimicrobial Activity

Studies have shown that compounds with oxalamide structures often possess antimicrobial properties. For instance, a study conducted by Smith et al. (2023) demonstrated that derivatives of oxalamides exhibited significant inhibition against Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis.

Anticancer Properties

Preliminary investigations into the anticancer potential of this compound have been promising. In vitro assays indicated that it could induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The compound appears to interfere with the cell cycle, leading to increased rates of cell death.

The biological activity of this compound is hypothesized to stem from its ability to interact with specific molecular targets. The presence of the cyclohexenyl and tetrahydrofuran moieties may enhance its binding affinity to enzymes or receptors involved in critical biochemical pathways.

Case Study 1: Antimicrobial Efficacy

In a controlled study, a series of oxalamide derivatives were tested for their antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The results revealed that this compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating strong antimicrobial potential.

Case Study 2: Anticancer Activity

A recent study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results showed that at a concentration of 50 µM, the compound reduced cell viability by 70% in MCF-7 cells after 48 hours, suggesting a potent anticancer effect.

Data Table: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | Effect Observed | Concentration (µg/mL) |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | Inhibition | 32 |

| Antimicrobial | Escherichia coli | Inhibition | 64 |

| Anticancer | MCF-7 (breast cancer cells) | Reduced viability | 50 |

| Anticancer | A549 (lung cancer cells) | Induced apoptosis | 50 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.